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Compound of Interest

Compound Name: 2,5-Anhydromannose

Cat. No.: B015759

An In-Depth Technical Guide to 2,5-Anhydromannose (2,5-AM) Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a
comprehensive technical overview of 2,5-Anhydromannose (2,5-AM). We will delve into its
chemical synthesis, core mechanism of action as a glycosylation inhibitor, key experimental
methodologies, and its emerging therapeutic potential. This document is structured to provide
not just procedural steps, but the causal scientific reasoning behind them, ensuring a deep and
applicable understanding of the subject matter.

Introduction: The Significance of 2,5-
Anhydromannose

2,5-Anhydromannose, also known as Chitose, is a unique monosaccharide derivative
distinguished by an intramolecular anhydro bridge between carbons 2 and 5, forming a
furanose ring.[1][2] Its primary route of synthesis is through the nitrous acid (HONO)
depolymerization of chitosan, a widely available biopolymer derived from chitin.[3][4] This
reaction specifically cleaves the glycosidic linkages at D-glucosamine units, converting them
into 2,5-AM residues at the reducing end of the resulting chitooligosaccharides (COS).[5]

The scientific interest in 2,5-AM stems from its potent biological activity. It functions as a
mannose analogue and a powerful inhibitor of key enzymes in the N-linked glycosylation
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pathway.[6] By disrupting the normal processing of glycoproteins, 2,5-AM provides a valuable
tool for glycobiology research and presents intriguing possibilities for therapeutic intervention in
diseases characterized by aberrant glycosylation, such as cancer, viral infections, and
neurodegenerative disorders.[7][8]

Chemical and Physical Properties

A foundational understanding of 2,5-AM's properties is crucial for its application in research.
The data below is aggregated from authoritative chemical databases.

Property Value Source
Molecular Formula CeH1005 [1]
Molecular Weight 162.14 g/mol [1][2]
CAS Number 495-75-0 [2][9]

(2S,3S,4S,5R)-3,4-dihydroxy-

IUPAC Name 5-(hydroxymethyl)oxolane-2- [1][10]
carbaldehyde
Chitose, D-2,5-

Synonyms [2][10]
Anhydromannose

Physical Form Yellow to Orange Solid [10]

Exists as a mixture of acetal,
Structural Feature aldehyde, and gem-diol forms
in solution.[2][5]

Core Mechanism of Action: Inhibition of N-Linked
Glycosylation

The primary mechanism through which 2,5-AM exerts its biological effects is by inhibiting a-
mannosidases, critical enzymes in the maturation of N-linked glycans within the endoplasmic
reticulum (ER) and Golgi apparatus.[6]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/6230538/
https://www.researchgate.net/figure/2-5-AM-affect-function-of-neurons-through-N-glycosylation-modification-A-Schematic-of_fig5_387999500
https://www.mdpi.com/2073-4360/14/17/3558
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Anhydromannose
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Anhydromannose
https://www.scbt.com/p/2-5-anhydro-d-mannose-495-75-0
https://www.scbt.com/p/2-5-anhydro-d-mannose-495-75-0
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB61092396.htm?N=United%20Kingdom
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Anhydromannose
https://www.pharmaffiliates.com/en/495-75-0-2-5-anhydro-d-mannose-pa2707454.html
https://www.scbt.com/p/2-5-anhydro-d-mannose-495-75-0
https://www.pharmaffiliates.com/en/495-75-0-2-5-anhydro-d-mannose-pa2707454.html
https://www.pharmaffiliates.com/en/495-75-0-2-5-anhydro-d-mannose-pa2707454.html
https://www.scbt.com/p/2-5-anhydro-d-mannose-495-75-0
https://www.researchgate.net/figure/Production-of-2-5-anhydro-d-mannose-unit-M-Unit-at-the-reducing-end-of-chitosan-by_fig1_276073810
https://pubmed.ncbi.nlm.nih.gov/6230538/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-linked glycosylation is a fundamental post-translational modification where a complex
oligosaccharide is attached to an asparagine residue of a nascent polypeptide.[11] This
process is vital for proper protein folding, stability, and function. The pathway begins with the
transfer of a large, high-mannose precursor glycan (GlcsMansGIcNAc:2) to the protein. This
precursor is then extensively trimmed and modified by a series of glycosidases and
glycosyltransferases.

2,5-AM, as a mannose analogue, specifically intercepts this trimming process. It inhibits a-
mannosidase | and Il, the enzymes responsible for removing mannose residues.[6] This
enzymatic blockade prevents the conversion of high-mannose glycans into complex and hybrid
type glycans.[6] The consequence is an accumulation of immature, high-mannose
glycoproteins on the cell surface and within secretory pathways. This alteration of the cellular
"glycome” can profoundly impact cell signaling, adhesion, and immune recognition.

Click to download full resolution via product page

Mechanism of 2,5-AM in the N-linked glycosylation pathway.

Key Research Applications and Findings

The ability of 2,5-AM to modulate glycosylation makes it a valuable molecule in several
research fields.

Cancer Research
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Aberrant glycosylation is a hallmark of cancer, contributing to tumor progression, metastasis,
and immune evasion.[7] Chitooligosaccharides and their derivatives have demonstrated potent
antitumor activity.[8] The proposed mechanism for 2,5-AM involves the alteration of cell surface
glycoprotein structures, which can interfere with receptor tyrosine kinase signaling, cell-cell
adhesion, and recognition by immune cells. For instance, studies on colon cancer cells
(HCT116) have shown that altering glycosylation pathways can induce apoptosis and inhibit
tumor growth.[12] The use of glycosylation inhibitors like 2-deoxy-D-glucose (a related
compound) has been shown to sensitize cancer cells to radiation, suggesting a similar potential
for 2,5-AM.[13]

Antiviral Research

Many viruses, including influenza, HIV, and coronaviruses, rely on the host cell's glycosylation
machinery to process their viral envelope proteins.[14][15] These glycoproteins are essential
for viral entry, budding, and evasion of the host immune system. By inhibiting the maturation of
these N-linked glycans, 2,5-AM and related chitooligosaccharides can result in non-functional
viral particles.[16] This strategy of targeting a host-cell process is attractive as it may have a
higher barrier to the development of viral resistance. Studies have shown that various natural
compounds that interfere with glycosylation pathways possess significant antiviral activity.[17]
[18]

Neurobiology

Recent evidence suggests that neuroinflammation and neurodegeneration are linked to
changes in protein glycosylation.[7] In models of neurodegenerative disease, treatment with
2,5-AM has been shown to affect the function of neurons through N-glycosylation modification.
[7] This opens a new avenue for investigating the role of glycans in neurological health and
disease and suggests that modulating glycosylation could be a novel therapeutic strategy.

Essential Experimental Protocols

The following protocols are foundational for working with 2,5-AM. They are designed to be self-
validating by including critical characterization and control steps.

Protocol: Synthesis of 2,5-AM-terminated
Oligosaccharides
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This protocol is adapted from established methods of nitrous acid depolymerization of chitosan.

[3][4] The causality behind this choice is that it is a rapid, well-understood, and easily controlled

method for generating a reactive aldehyde group at the reducing end of the cleaved polymer.[5]

Materials:

High-quality chitosan (degree of deacetylation > 85%)
Acetic acid (glacial)

Sodium nitrite (NaNO2)

Deionized water

Nitrogen gas

Shaking incubator or magnetic stirrer at 4°C

Step-by-Step Methodology:

Chitosan Dissolution: Prepare a 1-2% (w/v) chitosan solution in 2.5% (v/v) acetic acid. Stir
overnight at room temperature to ensure complete dissolution. The acidic environment is
critical to protonate the amine groups, rendering the polymer water-soluble.

Inert Atmosphere: Transfer the solution to a reaction vessel and bubble with N2 gas for 15-20
minutes while cooling on an ice bath. This removes dissolved oxygen, which can cause
unwanted side reactions.

Initiation of Depolymerization: Prepare a fresh solution of NaNO:2 (e.g., 20 mg/mL). The
molar ratio of NaNO: to the D-glucosamine units in chitosan is the key variable controlling
the final molecular weight of the oligosaccharides. A common starting point is a 0.3:1 molar
ratio of NaNO2:GIcN. Add the NaNO:z solution dropwise to the stirring chitosan solution at
4°C.

Reaction: Allow the reaction to proceed overnight (12-16 hours) at 4°C with gentle agitation.
The low temperature favors the desired depolymerization reaction and minimizes side
product formation.[4]
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» Termination and Purification: The reaction can be stopped by adjusting the pH to neutral with
NaOH. The resulting solution contains a mixture of chitooligosaccharides with 2,5-AM at their
reducing ends. Purification and fractionation by size can be achieved using size-exclusion
chromatography (GFC).

 Validation (Critical Step): The identity and purity of the product must be confirmed.

o NMR Spectroscopy (*H and 13C): This is the gold standard for structural confirmation. The
characteristic signal for the aldehyde proton of the 2,5-AM unit (hydrated as a gem-diol in
D20) appears around 4.9-5.1 ppm.[3][16]

o MALDI-TOF Mass Spectrometry: Confirms the mass of the oligomers and the presence of
the 2,5-AM modification.[4][16]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b015759#literature-review-on-2-5-anhydromannose-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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